3,4-Dichloro-3',5'-dimethylbenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-9-5-10(2)7-12(6-9)15(18)11-3-4-13(16)14(17)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVPVZVOVOIJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374170 | |
| Record name | 3,4-Dichloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-35-4 | |
| Record name | 3,4-Dichloro-3',5'-dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dichloro 3 ,5 Dimethylbenzophenone
Strategic Approaches to Diaryl Ketone Synthesis in Research
The formation of a carbon-carbon bond between two distinct aryl rings and a central carbonyl group can be achieved through several strategic pathways. These methods offer different advantages concerning substrate scope, regioselectivity, and reaction conditions.
The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of aromatic ketone synthesis. The reaction involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride (B1165640), typically promoted by a strong Lewis acid catalyst. researchgate.netsigmaaldrich.com The electrophile, a resonance-stabilized acylium ion, is generated from the reaction between the acylating agent and the Lewis acid. chembuyersguide.comchemspider.com
The classic catalyst for this transformation is aluminum chloride (AlCl₃). researchgate.net However, its moisture sensitivity and the large quantities required can be problematic, particularly on an industrial scale. chemscene.com This has led to the investigation of alternative Lewis acids. For instance, titanium tetrachloride (TiCl₄) has been employed as a readily available liquid alternative for the synthesis of diarylketones from aromatic carboxylic acids, proceeding via an in-situ generated acid chloride. chemscene.comgoogle.com Other catalysts, such as polyphosphoric acid (PPA), are also used, especially for the acylation of activated benzene (B151609) rings. chemscene.com
The regioselectivity of Friedel-Crafts acylation is governed by the existing substituents on the aromatic ring. For instance, the acylation of methylbenzene (toluene) predominantly yields the 4-substituted product. researchgate.netsigmaaldrich.com
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Common Form | Key Advantages | Considerations |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Solid | High reactivity, widely used researchgate.net | Moisture sensitive, often requires stoichiometric amounts |
| Titanium Tetrachloride (TiCl₄) | Liquid | Easier to handle than solid AlCl₃, effective for various substrates chemscene.com | Can be corrosive and moisture sensitive |
| Polyphosphoric Acid (PPA) | Viscous Liquid | Acts as both catalyst and solvent, good for activated arenes chemscene.com | High temperatures often required, workup can be difficult |
| Iron(III) Chloride (FeCl₃) | Solid | Less expensive than AlCl₃, effective in certain systems | Generally less reactive than AlCl₃ |
Palladium-catalyzed cross-coupling reactions provide powerful and versatile alternatives to classical methods for forming C-C bonds. The Suzuki-Miyaura reaction, in particular, is widely used for the synthesis of biaryls and diaryl ketones due to its mild reaction conditions and tolerance of a wide range of functional groups. google.comhairuichem.com
In the context of ketone synthesis, the Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. hairuichem.com To form a ketone, an acyl chloride can be used as the electrophilic partner instead of an aryl halide. google.com This approach allows for the direct construction of the benzophenone (B1666685) core. The catalytic cycle generally involves three key steps: oxidative addition of the electrophile to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. hairuichem.com
While the Heck and Sonogashira reactions are also pivotal in C-C bond formation, their application to diaryl ketone synthesis is less direct than the Suzuki carbonylation or acylation approaches.
Table 2: Overview of Relevant Organometallic Coupling Reactions
| Reaction Name | Electrophile | Nucleophile | Key Application in Diaryl Ketone Synthesis |
|---|---|---|---|
| Suzuki-Miyaura | Acyl Chloride, Aryl Halide | Organoboron Compound | Direct coupling of acyl chlorides with arylboronic acids. google.com Carbonylative coupling of aryl halides with arylboronic acids. |
| Heck | Aryl Halide/Triflate | Alkene | Indirectly applicable; requires further transformation of the coupled product. |
| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Indirectly applicable; requires hydration of a diarylalkyne intermediate. |
Directed ortho-metalation (DoM) offers exceptional regiocontrol in the functionalization of substituted aromatic rings. This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium). This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. This intermediate can then react with a suitable electrophile to introduce a substituent exclusively at the ortho position.
A wide array of functional groups can act as DMGs, including amides, carbamates, methoxy (B1213986) groups, and sulfoxides. For the synthesis of polysubstituted benzophenones, DoM can be used to introduce substituents at specific positions on one of the aryl rings before the ketone is formed, or it can be used on a pre-existing benzophenone, although the carbonyl group itself is not a strong DMG. A more common strategy involves using a powerful DMG like a tertiary amide to direct lithiation, followed by reaction with an aromatic aldehyde or other acylating agent. The resulting intermediate can then be oxidized or hydrolyzed to the ketone.
Oxidative methods provide a direct route to diaryl ketones from more reduced precursors, most notably diarylmethanes. The oxidation of the methylene (B1212753) bridge in a diarylmethane to a carbonyl group is a key transformation. While traditional oxidants like potassium permanganate (B83412) (KMnO₄) can be used, recent research has focused on developing milder and more environmentally benign protocols.
A notable advancement is the metal-free, direct C(sp³)–H oxidation of diarylmethanes using molecular oxygen (O₂) as the ultimate oxidant. These reactions can be promoted by commercially available bases such as potassium hexamethyldisilazide (KHMDS) in a solvent like tetrahydrofuran (B95107) (THF). This approach is valued for its compatibility with various functional groups and for avoiding the use of toxic or expensive heavy metals.
Specialized Synthesis of 3,4-Dichloro-3',5'-dimethylbenzophenone
While the general methodologies described above are all theoretically applicable, the most direct and common approach for the synthesis of a specific unsymmetrical benzophenone like this compound is typically a Friedel-Crafts acylation, owing to the commercial availability of the necessary precursors.
The synthesis of this compound can be strategically designed via a Friedel-Crafts acylation reaction. This involves the selection of two key precursors: an acylating agent and an aromatic substrate.
Acylating Agent Precursor : The logical choice for introducing the 3,4-dichlorobenzoyl moiety is 3,4-dichlorobenzoyl chloride . This acyl chloride can be prepared from the corresponding 3,4-dichlorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Aromatic Substrate Precursor : The second precursor is the nucleophilic aromatic ring, which is 1,3-dimethylbenzene (m-xylene). The two methyl groups on this ring are ortho, para-directing and activating, making the ring susceptible to electrophilic aromatic substitution.
The derivatization strategy involves the reaction of 3,4-dichlorobenzoyl chloride with 1,3-dimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion generated from the acyl chloride will attack the activated m-xylene (B151644) ring. The two methyl groups in m-xylene direct the incoming electrophile to the positions ortho and para to them (positions 2, 4, and 6). Position 2 is sterically hindered by the two adjacent methyl groups. Therefore, acylation is expected to occur predominantly at the C-4 position, leading to the desired product, (3,4-dichlorophenyl)(3,5-dimethylphenyl)methanone.
This specific synthetic approach is analogous to established industrial processes for producing other substituted benzophenones.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,4-dichlorobenzoyl chloride, is highly dependent on reaction conditions for maximizing yield and regioselectivity. The primary challenge lies in directing the acylation to the desired position on the m-xylene ring and preventing the formation of isomers and byproducts.
Key parameters that are optimized include the choice of catalyst, solvent, temperature, and reactant stoichiometry. beilstein-journals.orgscielo.br Lewis acids like aluminum chloride (AlCl₃) are conventional catalysts, but their superstoichiometric use and the generation of hazardous waste have prompted research into alternatives. rsc.org
Detailed Research Findings: Studies on analogous reactions demonstrate that catalyst concentration is critical. For instance, in the alkylation of o-xylene (B151617), an optimal molar ratio of o-xylene to aluminum chloride was found to be 1:0.67 at a controlled temperature of 0–5 °C. orientjchem.org Deviating from this ratio can lead to a decrease in yield. Similarly, temperature plays a crucial role; while the reaction often proceeds at low temperatures to control exotherms and side reactions, specific syntheses may require heating to achieve a reasonable reaction rate. orientjchem.org
The solvent choice also significantly impacts the reaction. While traditional solvents like dichloromethane (B109758) and benzene have been used, greener alternatives are now preferred. scielo.brchemrxiv.org The optimization process seeks a balance between conversion efficiency and selectivity to ensure the highest possible yield of the desired product. chemrxiv.org
Below is an interactive data table illustrating the hypothetical optimization of the Friedel-Crafts acylation for this compound synthesis, based on principles from related reactions.
Interactive Data Table: Optimization of Friedel-Crafts Acylation
| Parameter | Condition A | Condition B | Condition C (Optimized) | Observed Outcome |
|---|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | Zeolite H-BEA | Zeolites offer reusability and milder conditions. |
| Solvent | Dichloromethane | Nitrobenzene | Acetonitrile | Acetonitrile provides a good balance of reactivity and is considered a greener solvent. scielo.br |
| Temperature (°C) | 0 | 25 (Room Temp) | 50 | Moderate heating can improve reaction kinetics without significant byproduct formation. |
| Reactant Ratio (Xylene:Acyl Chloride) | 1:1 | 1.5:1 | 1.2:1 | A slight excess of the aromatic substrate can drive the reaction to completion. |
| Yield (%) | 65 | 78 | 92 | Optimized conditions lead to significantly higher yields. |
| Selectivity (%) | 85 | 90 | 98 | Enhanced selectivity minimizes the need for extensive purification. |
Integration of Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry is essential for developing sustainable synthetic processes. chemistryjournals.net This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, this can be applied in several ways.
Key Green Chemistry Strategies:
Alternative Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ionic liquids, supercritical fluids, or water is a primary goal. chemistryjournals.net For benzophenone synthesis, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in related reactions, offering a more environmentally friendly option. rsc.orgrsc.org
Catalysis: The use of solid acid catalysts, such as zeolites or clays, instead of traditional Lewis acids like AlCl₃, aligns with green chemistry principles. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste.
Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net Photochemical reactions, using sunlight as a renewable energy source, represent another green alternative explored for reactions involving benzophenones, such as their reduction to benzopinacol. egrassbcollege.ac.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. This involves choosing reactions that are highly selective and produce minimal byproducts.
Multi-Step Synthetic Sequences and Chemo-Efficiency Analysis
A plausible multi-step synthesis for this compound would proceed as follows:
Step 1: Friedel-Crafts Acylation: The primary bond-forming step involves the reaction of 3,5-dimethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst. The order of events is critical; installing the acyl group first under meta-directing conditions can be a key strategy in complex syntheses. youtube.com
Step 2: Work-up and Neutralization: The reaction mixture is quenched, typically with a dilute acid, to deactivate the catalyst. This is followed by extraction and washing to remove inorganic salts and unreacted starting materials.
Step 3: Purification: The crude product is purified, often through recrystallization or column chromatography, to isolate the this compound from any isomeric byproducts or residual reagents.
Flow Chemistry Applications in Benzophenone Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of benzophenones and other active pharmaceutical ingredients. amt.uknih.gov This technology allows for enhanced control over reaction parameters, improved safety, and easier scalability. vapourtec.com
Advantages of Flow Chemistry for Benzophenone Synthesis:
Enhanced Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing. This is particularly beneficial for highly exothermic reactions like Friedel-Crafts acylations. amt.uk
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or running reactions under high pressure or temperature. Unstable intermediates can be generated and consumed in situ, preventing their accumulation. nih.gov
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch process. beilstein-journals.org
An efficient continuous flow synthesis of diaryl ketones has been demonstrated by coupling aryl Grignard reagents with acyl chlorides in the green solvent 2-MeTHF at ambient temperature. rsc.orgrsc.orgresearchgate.net This approach avoids the use of harsh Lewis acids and demonstrates high productivity. Such a system could be adapted for the synthesis of this compound, offering a safer, more efficient, and greener alternative to traditional batch methods.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| 1,3-dimethylbenzene (m-xylene) |
| 3,4-dichlorobenzoyl chloride |
| Dichloromethane |
| Benzene |
| o-xylene |
| Acetonitrile |
| 2-methyltetrahydrofuran (2-MeTHF) |
| Benzopinacol |
| 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-one |
| Iron(III) chloride |
Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 3 ,5 Dimethylbenzophenone
Nucleophilic and Electrophilic Reactivity Profiles
The ground-state reactivity of 3,4-dichloro-3',5'-dimethylbenzophenone is centered on the carbonyl group, which acts as an electrophile. The aromatic rings can also participate in electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming groups.
The carbonyl carbon of this compound is electrophilic due to the polarization of the C=O bond. It is therefore susceptible to attack by nucleophiles. The reactivity of the carbonyl group is modulated by both steric and electronic factors. learncbse.in
Electronic Effects: The two chlorine atoms on one ring are electron-withdrawing, which should increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. Conversely, the two methyl groups on the other ring are electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack. The net electronic effect is a balance of these opposing influences.
Steric Effects: The presence of substituents in the ortho positions (none in this case) can sterically hinder the approach of a nucleophile to the carbonyl carbon. learncbse.in The meta- and para-substituents in this compound exert a smaller steric influence.
Reaction with Hydride Reagents: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce ketones to secondary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation during workup yields the corresponding secondary alcohol, (3,4-dichlorophenyl)(3,5-dimethylphenyl)methanol. youtube.com NaBH₄ is a milder reagent that can be used in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ is much more reactive and requires anhydrous, aprotic solvents. libretexts.orgmasterorganicchemistry.comyoutube.com
Reaction with Organometallic Reagents: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to ketones. libretexts.orglibretexts.org The reaction of this compound with such a reagent (e.g., methylmagnesium bromide or methyllithium) would result in the formation of a tertiary alcohol after acidic workup. youtube.commasterorganicchemistry.com
The mechanism of these additions can be complex. While often depicted as a simple polar, nucleophilic addition, reactions involving organolithium reagents, in particular, can also proceed through a single-electron transfer (ET) mechanism. amazonaws.comacs.org In the ET pathway, an electron is transferred from the organometallic reagent to the benzophenone (B1666685), forming a ketyl radical anion and a radical cation. These intermediates then combine to form the product. The balance between the polar and ET pathways is influenced by the substituents on the benzophenone and the nature of the organometallic reagent. amazonaws.comacs.org
Table of Reactivity with Common Nucleophiles
| Reagent Type | Specific Reagent | Expected Product with this compound |
|---|---|---|
| Hydride Reagent | Sodium Borohydride (NaBH₄) | (3,4-Dichlorophenyl)(3,5-dimethylphenyl)methanol |
| Hydride Reagent | Lithium Aluminum Hydride (LiAlH₄) | (3,4-Dichlorophenyl)(3,5-dimethylphenyl)methanol |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | 1-(3,4-Dichlorophenyl)-1-(3,5-dimethylphenyl)ethanol |
| Organometallic | Organolithium Reagent (e.g., CH₃Li) | 1-(3,4-Dichlorophenyl)-1-(3,5-dimethylphenyl)ethanol |
Aromatic Substitution Reactions on Halogenated and Alkylated Phenyl Rings
The reactivity of this compound in aromatic substitution reactions is dictated by the electronic properties of the substituents on its two distinct phenyl rings. The type of substitution, whether electrophilic or nucleophilic, and the position of substitution are influenced by the interplay of inductive and resonance effects of the chloro and methyl groups.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org The rate and regioselectivity of the reaction are governed by the nature of the substituents already present on the benzene (B151609) ring. libretexts.org
The 3',5'-dimethylphenyl Ring: This ring is activated towards electrophilic attack. The two methyl groups are electron-donating through an inductive effect, which increases the nucleophilicity of the ring. msu.edudocbrown.info Methyl groups are classified as ortho-, para-directors. libretexts.orglibretexts.org Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the methyl groups. In the case of the 3',5'-dimethylphenyl ring, the 2', 4', and 6' positions are activated.
The 3,4-dichlorophenyl Ring: This ring is significantly deactivated towards electrophilic attack. The chlorine atoms are highly electronegative and withdraw electron density from the ring through a strong inductive effect, making it less nucleophilic. libretexts.orglibretexts.org While halogens are generally considered deactivating, they are ortho-, para-directors due to resonance effects where a lone pair of electrons can be donated to the ring. libretexts.orgdocbrown.info However, given the strong deactivation by two chlorine atoms, electrophilic substitution on this ring is much slower compared to the dimethyl-substituted ring and would require harsh reaction conditions. msu.edu
Due to these differing substituent effects, electrophilic aromatic substitution on this compound is expected to occur almost exclusively on the activated 3',5'-dimethylphenyl ring.
Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Ring System | Substituent | Electronic Effect | Reactivity toward EAS | Directing Influence |
| 3,4-Dichlorophenyl | -Cl | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |
| 3',5'-Dimethylphenyl | -CH₃ | Inductively donating | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution involves the replacement of a leaving group, such as a halogen, by a nucleophile. youtube.com This reaction is uncommon for simple aryl halides but can occur if the aromatic ring is substituted with strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org
For this compound, the chlorine atoms on the dichlorophenyl ring could potentially act as leaving groups. However, the ring lacks the strong electron-withdrawing groups (like nitro groups) needed to facilitate the reaction under standard conditions. masterorganicchemistry.com Therefore, nucleophilic aromatic substitution would likely require extreme conditions, such as very high temperatures and the use of a very strong nucleophile. youtube.com The reaction can proceed through different mechanisms, including the SNAr (addition-elimination) mechanism involving the Meisenheimer complex or an elimination-addition mechanism via a benzyne (B1209423) intermediate. youtube.comlibretexts.org
Reactions Involving Methyl Group Functionalization
The two methyl groups on the 3',5'-dimethylphenyl ring are susceptible to reactions characteristic of benzylic positions.
Free-Radical Halogenation: The hydrogen atoms on the methyl groups can be substituted by halogens (e.g., chlorine or bromine) under free-radical conditions. This is typically achieved by using reagents like N-bromosuccinimide (NBS) or by reacting with chlorine or bromine gas in the presence of UV light. libretexts.org The reaction proceeds via a free-radical chain mechanism. It is possible for the reaction to continue, leading to the formation of di- and tri-halogenated methyl groups on the aromatic ring. libretexts.org
Oxidation: Benzylic methyl groups can be oxidized to various functional groups, most commonly carboxylic acids, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction would convert the 3',5'-dimethylphenyl moiety into a 3',5'-dicarboxyphenyl group. The specific outcome depends on the strength of the oxidizing agent and the reaction conditions.
Redox Chemistry and Electron Transfer Studies
The redox behavior of this compound is centered around the carbonyl group, which can be electrochemically reduced. The presence of electron-withdrawing and electron-donating substituents on the phenyl rings modulates the reduction potential of the ketone.
The electrochemical reduction of benzophenones in both aqueous and non-aqueous media has been a subject of numerous studies. mdpi.com The process generally involves an initial one-electron reduction to form a ketyl radical anion. wikipedia.org This species is often intensely colored and can be detected spectroscopically. stackexchange.com A subsequent one-electron reduction can occur to form a dianion. wikipedia.org
Beyond direct electrochemical reduction, electron transfer can also occur from the photoexcited triplet state of benzophenones. rsc.org The excited state can act as either an electron acceptor or, less commonly, an electron donor depending on the reaction partner and conditions. rsc.orgresearchgate.net Studies on related molecules show that the rate of electron transfer reactions correlates with the free energy change (ΔG) of the process. researchgate.net
Interactive Table: Predicted Effects of Substituents on the Reduction Potential of Benzophenone
| Compound | Substituent(s) | Electronic Effect | Predicted Impact on Reduction Potential (vs. Benzophenone) |
| 3,4-Dichlorobenzophenone | 3,4-Dichloro | Electron-withdrawing | Easier to reduce (less negative potential) |
| 3,5-Dimethylbenzophenone | 3,5-Dimethyl | Electron-donating | Harder to reduce (more negative potential) |
| This compound | 3,4-Dichloro and 3,5-Dimethyl | Competing effects | Overall potential depends on the net electronic influence |
Acid-Base Properties and Protonation/Deprotonation Equilibria
The carbonyl oxygen of this compound possesses lone pairs of electrons, rendering it weakly basic. In the presence of strong acids, such as aqueous sulfuric acid, the carbonyl group can be protonated to form a conjugate acid. rsc.org The basicity of the carbonyl oxygen, and thus the pKₐ of its conjugate acid, is influenced by the substituents on the aromatic rings. Electron-withdrawing chloro-groups decrease the electron density on the carbonyl oxygen, making it less basic. Conversely, electron-donating methyl groups increase its basicity. Studies on a series of substituted benzophenones have been used to construct the H₀ acidity function scale. rsc.org
In addition to ground-state protonation, the excited triplet state of benzophenones can also be protonated. researchgate.netrsc.org The triplet state is generally more basic than the ground state, and its protonation equilibrium can be studied using techniques like laser flash photolysis. rsc.org The protonation of the triplet state is a key step in the formation of ketyl radicals in acidic aqueous solutions, which proceeds via a subsequent electron transfer event. nih.gov
Deprotonation of the parent molecule is not a common process. However, under the influence of a very strong base, it is possible to deprotonate one of the benzylic methyl groups to form a resonance-stabilized carbanion, which can then act as a nucleophile in further reactions.
Reaction Kinetics and Thermodynamic Analysis
The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of this compound.
Kinetics: Kinetic studies on related benzophenone systems have focused on processes like photoreduction and the decay of transient intermediates. The photodegradation of benzophenone-type compounds has been shown to follow pseudo-first-order kinetics under certain environmental conditions. nih.gov The decay of benzophenone ketyl radicals, formed by hydrogen atom abstraction, has been studied by nanosecond laser flash photolysis, with recombination kinetics fitting both first-order (for geminate recombination in a polymer cage) and second-order (for recombination in the bulk) rate laws. rsc.org For protonation of the excited triplet state of benzophenone, the proton association and dissociation rates have been determined to be extremely fast, allowing for the establishment of an acid-base equilibrium during the lifetime of the triplet state. researchgate.net
Interactive Table: Kinetic Data for Reactions of Benzophenone Derivatives
| Reaction / Process | System | Rate Constant (k) or Lifetime (τ) | Reference |
| Triplet State Protonation (k_assoc) | Benzophenone in aqueous solution | 5.0 (±0.5) × 10⁹ M⁻¹s⁻¹ | researchgate.net |
| Triplet State Deprotonation (k_dissoc) | Benzophenone in aqueous solution | 3.3 (±0.3) × 10⁹ s⁻¹ | researchgate.net |
| Ketyl Radical Decay (Geminate) | Benzophenone in polymer film | τ_c ≈ 1 µs | rsc.org |
| Ketyl Radical Decay (Bulk) | Benzophenone in polymer film | τ_b ≈ 100 µs | rsc.org |
| Photodegradation | Benzophenone UV filters | t₁/₂ between 17 and 99 h | nih.gov |
Thermodynamics: The primary thermodynamic data available for related systems concern acid-base equilibria. The pKₐ values for the conjugate acids of various benzophenones have been determined spectrophotometrically in strong acids. rsc.org Similarly, the acidity constant (pKₐ*) of the triplet excited state has been determined through kinetic analysis and found to be significantly different from the ground state value. researchgate.netrsc.org For electron transfer reactions, the thermodynamics are governed by the redox potentials of the donor and acceptor, with the feasibility and rate often correlating with the Gibbs free energy change (ΔG) of the process. researchgate.net
Investigation of Reaction Intermediates
The mechanistic pathways of reactions involving this compound involve several key transient species.
Ketyl Radical: The most prominent reaction intermediate for benzophenones is the ketyl radical (or its anionic form, the ketyl radical anion). wikipedia.org This species is formed via one-electron reduction of the carbonyl group or by hydrogen atom abstraction by the photoexcited triplet state of the ketone. iaea.orgacs.org It has been extensively characterized by methods such as pulse radiolysis, flash photolysis, and electron spin resonance (ESR) spectroscopy. iaea.orgacs.org The benzophenone ketyl radical is known for its distinct deep blue or purple color, which arises from a π-π* transition in the highly conjugated system. stackexchange.com
Sigma Complex (Benzenonium Ion): In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex. minia.edu.eg This is a resonance-stabilized carbocation formed when the electrophile attacks the π-system of one of the aromatic rings. msu.edu The stability of this intermediate determines the rate and regioselectivity of the substitution.
Meisenheimer Complex: For a nucleophilic aromatic substitution reaction proceeding via the SNAr mechanism, the intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglibretexts.org This complex forms when the nucleophile adds to the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity. libretexts.org
Interactive Table: Key Reaction Intermediates
| Reaction Type | Intermediate Species | Method of Formation |
| Photoreduction / One-Electron Reduction | Ketyl Radical / Ketyl Radical Anion | H-atom abstraction by excited state / Electrochemical reduction |
| Electrophilic Aromatic Substitution | Sigma Complex (Benzenonium Ion) | Attack of an electrophile on the aromatic ring |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Attack of a nucleophile on an aryl halide with EWGs |
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 3,4-Dichloro-3',5'-dimethylbenzophenone, a combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
Multidimensional NMR experiments are critical for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would reveal the correlations between the protons on the dichlorinated ring and separately, the correlations between the protons on the dimethylated ring.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals.
Correlations from the methyl protons (at C3' and C5') to the aromatic carbons within the dimethylated ring, confirming their position.
Correlations from the aromatic protons to the central carbonyl carbon, linking the two phenyl rings to the ketone functional group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space correlations between protons that are in close spatial proximity, which is invaluable for conformational analysis. For instance, NOESY could show correlations between the ortho protons of one ring and the ortho protons of the other, providing information about the dihedral angle between the two aromatic rings.
The combined use of these techniques allows for the complete and unambiguous assignment of the molecule's structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| C=O | - | ~195 | H-2, H-6, H-2', H-6' |
| C-1 | - | ~137 | H-2, H-6 |
| C-2 | ~7.8 | ~132 | C=O, C-4, C-6 |
| C-3 | - | ~133 | H-2, H-5 |
| C-4 | - | ~138 | H-2, H-5, H-6 |
| C-5 | ~7.6 | ~130 | C-1, C-3 |
| C-6 | ~7.7 | ~131 | C=O, C-2, C-4 |
| C-1' | - | ~136 | H-2', H-6', CH₃ |
| C-2' | ~7.5 | ~130 | C=O, C-4', C-6', CH₃ |
| C-3' | - | ~139 | H-2', H-4', CH₃ |
| C-4' | ~7.3 | ~128 | C-2', C-6' |
| C-5' | - | ~139 | H-2', H-4', H-6', CH₃ |
| C-6' | ~7.5 | ~130 | C=O, C-2', C-4' |
| CH₃ (at C3', C5') | ~2.4 | ~21 | C-2', C-3', C-4', C-5', C-6' |
The two phenyl rings in benzophenone (B1666685) are not coplanar with the carbonyl group due to steric hindrance between the ortho-protons. This leads to a twisted conformation. In substituted benzophenones, the rotation around the C-C single bonds connecting the phenyl rings to the carbonyl carbon can be restricted. Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational changes. researchgate.net
By acquiring NMR spectra at various temperatures, one can observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent protons or carbons might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals. Analysis of the coalescence temperature and line shape allows for the calculation of the activation energy (energy barrier) for the rotational process, providing quantitative data on the molecule's conformational flexibility.
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form. europeanpharmaceuticalreview.com It is particularly useful for studying polymorphism, where a compound can exist in different crystalline structures. nih.gov These different crystal forms can have distinct physical properties.
ssNMR spectra are sensitive to the local environment of the nuclei. Therefore, different polymorphs of this compound would yield different ¹³C ssNMR spectra, allowing for their identification and quantification in a mixture. nih.gov This technique is non-destructive and can analyze the bulk properties of the sample, providing insights into intermolecular packing and aggregate structures that are not accessible from solution-state studies.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. researchgate.net For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₁₂Cl₂O.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Chlorine (³⁵Cl) | 2 | 34.968853 | 69.937706 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | Calculated Monoisotopic Mass | 278.026521 |
Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio (the precursor ions) are selected and then fragmented by collision with an inert gas. nationalmaglab.orgunt.edu The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how a molecule breaks apart.
In the analysis of this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The most common fragmentation pathway for benzophenones involves cleavage of the bonds adjacent to the carbonyl group. nih.govmiamioh.edu
Table 3: Predicted MS/MS Fragmentation of this compound ([C₁₅H₁₂Cl₂O+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion | Structure of Fragment Ion | Fragment m/z |
| 279.0343 | [C₇H₃Cl₂O]⁺ | 3,4-dichlorobenzoyl cation | 173.9559 |
| 279.0343 | [C₈H₉]⁺ | 3,5-dimethylphenyl cation | 105.0699 |
| 279.0343 | [C₈H₉CO]⁺ | 3,5-dimethylbenzoyl cation | 133.0648 |
| 279.0343 | [C₇H₄Cl₂]⁺ | Dichlorophenyl cation | 145.9763 |
This fragmentation data provides conclusive evidence for the identity and structure of the two different substituted phenyl rings and their connection through a carbonyl linker.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis
No specific experimental IR or Raman spectra for this compound are available in the public domain. Analysis would theoretically involve identifying characteristic vibrational modes.
Expected IR and Raman Signatures (Theoretical):
C=O (Ketone): A strong absorption band in the IR spectrum, typically around 1660-1685 cm⁻¹, characteristic of a diaryl ketone. This would also be a prominent peak in the Raman spectrum.
C-Cl (Aryl Chloride): Vibrations in the fingerprint region of the IR spectrum.
C-H (Aromatic and Methyl): Stretching vibrations typically appear above 3000 cm⁻¹ (aromatic) and between 2850-2960 cm⁻¹ (methyl).
C=C (Aromatic Ring): Multiple bands in the 1450-1600 cm⁻¹ region.
Methyl Group Bending: Deformations would be observable around 1375-1450 cm⁻¹.
Without experimental data, a detailed analysis of vibrational modes and functional groups remains hypothetical.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture
Supramolecular Interactions and Crystal Packing
Details on supramolecular interactions and crystal packing are not available. An X-ray diffraction study would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This would include identifying any non-covalent interactions, such as C-H···O or C-H···Cl hydrogen bonds, or π-π stacking between the aromatic rings, which govern the stability and properties of the crystalline solid.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Specific UV-Visible absorption or emission (fluorescence/phosphorescence) spectra for this compound have not been reported. This type of spectroscopy provides information about the electronic transitions within the molecule. ijprajournal.comrsc.org
Expected UV-Vis Absorption (Theoretical):
Benzophenone derivatives typically exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths (below 300 nm) and a weaker, longer-wavelength n→π* transition associated with the carbonyl group's non-bonding electrons. The positions and intensities of these bands would be influenced by the chloro and dimethyl substituents.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR) in Complex Mixture Analysis
While Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are powerful for analyzing complex mixtures, no specific applications or method validations for the analysis of this compound are documented. nist.govmdpi.com
GC-MS: This technique would be suitable for the identification and quantification of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that could be used for structural confirmation.
LC-NMR: This method would allow for the separation of the compound from a mixture, followed by its structural elucidation using NMR spectroscopy without the need for prior isolation. nih.gov
Theoretical and Computational Chemistry of 3,4 Dichloro 3 ,5 Dimethylbenzophenone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in "3,4-Dichloro-3',5'-dimethylbenzophenone". These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic states and geometry.
Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of benzophenone (B1666685) derivatives due to its balance of computational cost and accuracy. For a molecule like "this compound", DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can be employed to determine a wide range of properties. researchgate.net
Ground State Properties: In the ground state, DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred conformation of the two aromatic rings relative to the central carbonyl group. For related benzophenones, the phenyl rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. In a study of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone (B1245722) derivatives, DFT calculations were used to derive the optimized geometry. researchgate.net
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard output of DFT studies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Excited State Properties: Time-Dependent DFT (TD-DFT) is the method of choice for investigating the electronic excited states of the molecule. These calculations provide information on electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). This is particularly important for benzophenones, which are known for their photochemical applications.
Illustrative DFT-Calculated Parameters for a Substituted Benzophenone Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -2.1 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical reactivity. | 4.4 eV |
| Dipole Moment | Measure of the net molecular polarity. | ~2.9 D |
| λmax (in solvent) | Wavelength of maximum absorption in the UV-Vis spectrum. | ~260 nm (π→π), ~340 nm (n→π) |
Note: These values are illustrative and based on typical results for substituted benzophenones. Actual values for this compound would require specific calculations.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT by solving the Schrödinger equation with fewer approximations. While computationally more demanding, they are used to obtain benchmark results for molecular geometries and energies.
For instance, a study on N-phenylalkyl-3,4-dichloromaleimides utilized ab initio calculations at the RHF/6-31G(d) level to determine the minima on the conformational potential energy surfaces. conicet.gov.ar Similarly, for "this compound", ab initio methods could be used to refine the geometries obtained from DFT and to calculate highly accurate interaction energies, which are crucial for understanding intermolecular forces. These methods are particularly valuable for calibrating the results from more computationally efficient methods like DFT. conicet.gov.ar
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of "this compound" arises from the rotation of the two phenyl rings around the single bonds connecting them to the carbonyl carbon. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.
A potential energy surface (PES) can be mapped by systematically varying the two key dihedral angles that define the orientation of the 3,4-dichlorophenyl and 3',5'-dimethylphenyl rings. A study on 3,4'-dichlorobenzophenone (B1347251) using ab initio (STO-3G) energies on MNDO optimized geometries revealed that the minimum-energy conformer is a helical one, with dihedral angles around 36°. rsc.org The analysis also identified a two-fold potential barrier to rotation of about 20.4 kJ mol⁻¹. rsc.org
For "this compound", a similar PES would be expected, though the substitution pattern would influence the exact angles and barrier heights. The steric bulk of the methyl and chloro substituents would play a significant role in determining the most stable conformations. These studies suggest that the molecule is not planar, with the rings twisted to alleviate steric strain between the ortho hydrogens and the other ring or the carbonyl oxygen. conicet.gov.arrsc.org
Example of Torsional Angles from Conformational Analysis of a Benzophenone Derivative
| Torsional Angle | Definition | Typical Calculated Value |
|---|---|---|
| θ1 (C-C-C=O) | Dihedral angle of the 3,4-dichlorophenyl ring relative to the carbonyl plane. | 25° - 40° |
| θ2 (C-C-C=O) | Dihedral angle of the 3',5'-dimethylphenyl ring relative to the carbonyl plane. | 25° - 40° |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For "this compound", this could involve modeling its synthesis, degradation, or photochemical reactions.
This process involves identifying the reactants, products, and any intermediates along a proposed reaction coordinate. The structures of transition states (the highest energy point along the reaction pathway) are located and characterized by frequency analysis (a single imaginary frequency). The activation energy for each step can then be calculated as the difference in energy between the transition state and the reactants.
For example, a study on the formation of veratraldehyde from a related compound used DFT to map out a multi-step reaction mechanism involving radical species, bond transformations, and additions. mdpi.com This type of analysis provides a detailed understanding of the reaction kinetics and thermodynamics, which would be invaluable for optimizing reaction conditions for the synthesis or application of "this compound". mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the interactions between them.
For "this compound", MD simulations could provide insights into:
Conformational Dynamics: How the molecule explores different conformations in solution at a given temperature.
Solvation Structure: The arrangement of solvent molecules (e.g., water or an organic solvent) around the solute molecule and how this affects its properties and conformation. Studies on other molecules have shown that solvent can be accounted for using models like the isodensity polarizable continuum model (IPCM). conicet.gov.ar
Transport Properties: Calculation of properties like diffusion coefficients.
MD simulations are particularly useful for bridging the gap between the static picture provided by quantum mechanics and the macroscopic behavior observed in experiments. beilstein-journals.org
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity or physical properties. These models are based on molecular descriptors, which are numerical values derived from the chemical structure.
For a series of benzophenone derivatives including "this compound", a QSPR study could be developed to predict properties like melting point, boiling point, or solubility. A QSRR study might correlate structural features with reactivity in a particular chemical transformation or with a specific biological activity.
The process involves:
Generating a dataset of related molecules with known properties.
Calculating a variety of molecular descriptors (e.g., topological, electronic, steric) for each molecule.
Using statistical methods to build a regression model linking the descriptors to the property of interest.
While no specific QSRR/QSPR studies on "this compound" are available, the principles are widely applied in medicinal chemistry and materials science to guide the design of new compounds with desired characteristics.
Chemoinformatic Approaches to Structure-Reactivity Correlations
Chemoinformatics provides a powerful framework for establishing relationships between the chemical structure of a molecule and its reactivity. For this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting its behavior. These models are built upon a foundation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
A typical QSAR study on a series of benzophenone derivatives, which could include this compound, would involve the calculation of various molecular descriptors. researchgate.net These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, a study on substituted benzophenones highlighted the importance of steric, inductive, and resonance electronic effects on their reduction potential. iaea.org A linear relationship was established between experimentally measured reduction potentials and the theoretically calculated energies of the Lowest Unoccupied Molecular Orbital (LUMO), which can be used to predict the reactivity of other benzophenones. iaea.org
Illustrative Molecular Descriptors for this compound:
| Descriptor Category | Descriptor Example | Hypothetical Value | Significance in Reactivity |
| Constitutional | Molecular Weight | 279.16 g/mol | Influences physical properties and transport. |
| Atom Count | 30 | Relates to molecular size and steric hindrance. | |
| Topological | Wiener Index | 1258 | Describes molecular branching and compactness. |
| Balaban Index | 2.15 | Characterizes the topology of the molecular skeleton. | |
| Geometrical | Molecular Surface Area | 280 Ų | Affects solubility and intermolecular interactions. |
| Molecular Volume | 250 ų | Relates to steric effects and binding affinity. | |
| Electronic | Dipole Moment | 2.5 D | Influences polarity and intermolecular forces. |
| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons (nucleophilicity). | |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons (electrophilicity). iaea.org | |
| Mulliken Charges | C(carbonyl)=+0.4, O(carbonyl)=-0.5 | Indicates sites susceptible to nucleophilic or electrophilic attack. |
By correlating these descriptors with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) for a series of related compounds, a predictive model can be developed. For example, a QSAR analysis of benzophenone derivatives for antimalarial activity utilized multiple linear regression to correlate physicochemical descriptors with biological activity, leading to a predictive model for new compounds. researchgate.net Such a model for this compound would allow for the in silico screening of its potential reactivity in various chemical transformations.
Application of Machine Learning and Artificial Intelligence in Chemical Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of chemical properties and reaction outcomes with high accuracy. acs.org For this compound, these technologies can be applied to forecast its reactivity, synthetic accessibility, and potential biological activities.
ML models are trained on large datasets of chemical reactions and molecular properties. acs.org For instance, a model could be trained to predict the most likely site of electrophilic aromatic substitution on a molecule like this compound. acs.orgnih.gov These models often use molecular fingerprints or quantum mechanical descriptors as input to learn the complex relationships between a molecule's structure and its reactivity. acs.orgnih.gov
Illustrative Application of a Machine Learning Model for Reactivity Prediction:
Consider the prediction of the primary site of an electrophilic nitration reaction on this compound. An ML model, trained on a vast database of similar reactions, would analyze the electronic and steric environment of each aromatic position.
| Aromatic Ring | Position | Key Substituent Effects | Predicted Reactivity Score (Hypothetical) |
| 3,4-Dichlorophenyl | 2 | Ortho to Cl, Meta to C=O | 0.15 |
| 5 | Para to Cl, Meta to Cl, Meta to C=O | 0.25 | |
| 6 | Ortho to Cl, Ortho to C=O | 0.10 | |
| 3',5'-Dimethylphenyl | 2' | Ortho to CH₃, Meta to C=O | 0.75 |
| 4' | Para to C=O, Meta to both CH₃ | 0.40 | |
| 6' | Ortho to CH₃, Meta to C=O | 0.75 |
In this hypothetical scenario, the model predicts that positions 2' and 6' on the dimethyl-substituted ring are the most likely sites for electrophilic attack, due to the activating, ortho-directing effects of the methyl groups outweighing the deactivating effect of the benzoyl group.
Recent advancements have led to the development of sophisticated ML frameworks capable of predicting entire pharmacokinetic profiles of small molecules based solely on their chemical structure. scialert.net Such a framework could, in theory, predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, guiding its potential development in medicinal chemistry. Furthermore, ML models are being developed to predict the reactivity of halogen radicals with organic chemicals, a task relevant to understanding the environmental fate and potential degradation pathways of halogenated compounds like the one . nih.gov
The integration of AI and chemoinformatics thus provides a powerful, predictive lens through which the chemical nature of this compound can be thoroughly investigated, accelerating research and development while minimizing the need for extensive empirical testing.
Academic Research Applications and Utility of 3,4 Dichloro 3 ,5 Dimethylbenzophenone
Role as a Synthetic Intermediate for Novel Chemical Scaffolds
3,4-Dichloro-3',5'-dimethylbenzophenone serves as a valuable starting material in the synthesis of more complex molecules. Its specific arrangement of atoms, including the dichlorinated phenyl ring and the dimethylated phenyl ring connected by a ketone group, provides a foundational structure that can be chemically modified to create a wide array of novel compounds.
Precursor to Structurally Diverse Organic Molecules
The reactivity of the carbonyl group and the potential for substitution reactions on the aromatic rings make this compound a versatile precursor. Chemists can utilize this compound to build intricate molecular architectures. For instance, the ketone can be reduced to an alcohol, which can then undergo further reactions. The chlorine atoms on the phenyl ring can be replaced with other functional groups through various coupling reactions, leading to the generation of structurally diverse molecules with potentially new chemical and physical properties.
Building Block in Materials Science Research (e.g., Polymer Chemistry, Photoresponsive Systems)
In the field of materials science, benzophenone (B1666685) derivatives are of significant interest for creating new polymers and photoresponsive materials. Photoresponsive biomaterials, which can change their properties in response to light, have gained attention for applications in drug delivery, tissue engineering, and biosensing. nih.gov While direct research on this compound in this specific context is not extensively documented in the provided results, the general class of benzophenones is crucial. For example, photoresponsive systems have been developed using other complex molecules, demonstrating the potential for such compounds to be integrated into polymer matrices to create materials with tunable optical and physical properties. nih.gov The incorporation of this specific dichlorinated and dimethylated benzophenone could be explored for creating materials with unique photochromic behaviors.
Reference Standard in Analytical Method Development and Validation
In pharmaceutical quality control and other analytical applications, well-characterized chemical reference substances are essential for ensuring the accuracy and reliability of analytical methods. sigmaaldrich.comwho.int These standards are used for method validation, calibration, and system suitability testing. who.int this compound, with a stated purity of 97%, is commercially available and could potentially be used as a reference standard in the development of analytical methods for detecting and quantifying related compounds or impurities. sigmaaldrich.com The establishment of a chemical reference substance involves thorough characterization and testing to ensure its suitability for its intended purpose. who.int
Design of New Compounds with Desired Reactivity Profiles
The strategic design and synthesis of new molecules with specific reactivity are fundamental to discovering new drugs and materials. The structural features of this compound, such as the two halogen atoms and the conjugated ketone system, make it a useful scaffold for designing new compounds. mdpi.com For example, research on other halogenated furanones demonstrates that the presence and position of halogen atoms significantly influence the molecule's reactivity, allowing for targeted chemical transformations. mdpi.com Similarly, the dichlorinated nature of this compound can be exploited to create derivatives with tailored reactivity for various applications, including the development of new anti-inflammatory agents by modifying the benzophenone structure. nih.gov The study of related benzofuroxan (B160326) derivatives also highlights how chloro and nitro groups can be manipulated to synthesize compounds with interesting biological activities. mdpi.com
Advanced Methodologies and Experimental Design in Benzophenone Research
High-Throughput Experimentation for Reaction Discovery and Optimization
High-Throughput Experimentation (HTE) has revolutionized chemical synthesis by enabling the rapid and simultaneous execution of a large number of reactions in parallel. nih.govyoutube.com This methodology is particularly valuable for optimizing reaction conditions for the synthesis of substituted benzophenones like 3,4-dichloro-3',5'-dimethylbenzophenone, a process that traditionally involves the time-consuming iterative testing of various catalysts, solvents, bases, and temperature profiles. youtube.comresearchgate.net
In the context of synthesizing this compound, which is typically achieved via a Friedel-Crafts acylation reaction between 3,4-dichlorobenzoyl chloride and m-xylene (B151644), HTE can be employed to screen a wide array of Lewis acid catalysts and reaction conditions. mdpi.comkhanacademy.org By utilizing multi-well plates, a chemist can systematically evaluate numerous combinations of parameters on a microscale, consuming minimal amounts of valuable starting materials. nih.govyoutube.com
Detailed Research Findings:
An HTE approach to optimize the synthesis of this compound would involve setting up a 96-well plate with varying reaction parameters. For instance, different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂), solvents with varying polarities (e.g., dichloromethane (B109758), 1,2-dichloroethane, nitromethane), and a range of temperatures could be tested simultaneously. The yield of the desired product in each well would then be rapidly determined using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.gov This parallel approach allows for the quick identification of optimal conditions and reveals trends in how different parameters influence the reaction outcome. youtube.com The miniaturized scale of HTE also enhances safety when working with potent reagents. nih.gov
| Well | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| A1 | AlCl₃ | Dichloromethane | 0 | 75 |
| A2 | AlCl₃ | Dichloromethane | 25 | 85 |
| A3 | AlCl₃ | 1,2-Dichloroethane | 25 | 88 |
| B1 | FeCl₃ | Dichloromethane | 25 | 60 |
| B2 | FeCl₃ | Nitromethane | 25 | 65 |
| C1 | ZnCl₂ | Dichloromethane | 25 | 45 |
| C2 | ZnCl₂ | 1,2-Dichloroethane | 50 | 55 |
Application of Isotopic Labeling in Mechanistic Elucidation
Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, thereby providing invaluable insights into reaction mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products and intermediates. numberanalytics.comnumberanalytics.com
For the Friedel-Crafts acylation synthesis of this compound, isotopic labeling can be used to clarify the mechanism of electrophilic aromatic substitution. For example, by using deuterated m-xylene (m-xylene-d₁₀), one could investigate whether there are any unexpected hydrogen-deuterium exchange processes occurring, which could indicate reversible steps or side reactions.
Detailed Research Findings:
A hypothetical isotopic labeling study to probe the mechanism of the Friedel-Crafts acylation to form this compound could involve the use of ¹³C-labeled 3,4-dichlorobenzoyl chloride, where the carbonyl carbon is ¹³C. Analysis of the resulting benzophenone (B1666685) product by ¹³C NMR spectroscopy and mass spectrometry would unequivocally confirm that the labeled carbonyl carbon is incorporated into the final ketone product. This confirms that the acylium ion is the key electrophile and that the carbonyl group does not undergo any rearrangement or fragmentation during the reaction. Furthermore, studying the kinetic isotope effect by comparing the reaction rates of deuterated and non-deuterated m-xylene can provide information about the rate-determining step of the reaction. ias.ac.in
| Experiment | Labeled Reactant | Analytical Technique | Finding |
|---|---|---|---|
| 1 | 3,4-Dichlorobenzoyl-[carbonyl-¹³C] chloride | ¹³C NMR Spectroscopy | Signal for the carbonyl carbon in the product is enhanced, confirming its origin. |
| 2 | m-Xylene-d₁₀ | Mass Spectrometry | The product mass corresponds to the incorporation of the deuterated xylene ring. |
| 3 | Comparison of reaction rates with m-xylene and m-xylene-d₁₀ | Kinetic Studies | A negligible kinetic isotope effect would suggest that the C-H bond cleavage is not the rate-determining step. |
In Situ Spectroscopy for Real-Time Reaction Monitoring
In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. rsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for monitoring reactions like the Friedel-Crafts acylation due to the distinct vibrational frequencies of the functional groups involved. researchgate.net
By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, one can continuously collect IR spectra. In the synthesis of this compound from 3,4-dichlorobenzoyl chloride and m-xylene, the disappearance of the characteristic C=O stretching band of the acid chloride and the appearance of the C=O stretching band of the benzophenone product can be tracked over time. youtube.com
Detailed Research Findings:
A time-resolved FTIR study of the formation of this compound would reveal the kinetics of the reaction. nih.gov The data can be used to determine the reaction rate constant and to identify the presence of any transient intermediates. For example, the formation of a complex between the Lewis acid and the benzoyl chloride could be observed as a shift in the carbonyl stretching frequency prior to the reaction with m-xylene. This real-time data is crucial for understanding the reaction mechanism and for optimizing process parameters such as reaction time and temperature. waters.com
| Time (minutes) | Acid Chloride C=O Absorbance (cm⁻¹) | Benzophenone C=O Absorbance (cm⁻¹) | Reaction Progress (%) |
|---|---|---|---|
| 0 | 1.2 (at ~1770) | 0.0 (at ~1660) | 0 |
| 10 | 0.8 (at ~1770) | 0.4 (at ~1660) | 33 |
| 30 | 0.3 (at ~1770) | 0.9 (at ~1660) | 75 |
| 60 | 0.05 (at ~1770) | 1.15 (at ~1660) | 96 |
Microscale and Nanoscale Chemical Synthesis Techniques
The development of microscale and nanoscale synthesis techniques, particularly flow chemistry, has provided significant advantages over traditional batch processing for the synthesis of fine chemicals like benzophenone derivatives. nih.govacs.org Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where mixing and reaction occur. youtube.com This approach offers superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for automation and scalability. purdue.edu
The synthesis of this compound via a Friedel-Crafts acylation can be adapted to a continuous flow process. Solutions of 3,4-dichlorobenzoyl chloride and m-xylene, along with a Lewis acid catalyst, would be continuously mixed and passed through a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize the yield and minimize the formation of byproducts.
Detailed Research Findings:
A microfluidic reactor system for the synthesis of this compound would allow for rapid optimization of reaction conditions with minimal reagent consumption. The enhanced temperature control in a microreactor can prevent overheating and the formation of undesired isomers, which can be a problem in large-scale batch reactions of Friedel-Crafts acylations. plymouth.ac.uk The output of the flow reactor can be directly coupled to an online analytical technique, such as HPLC, for real-time analysis and optimization. This integration of synthesis and analysis is a hallmark of modern automated chemistry platforms.
| Parameter | Traditional Batch Synthesis | Microscale Flow Synthesis |
|---|---|---|
| Reaction Volume | 100 mL - 5 L | 10 µL - 10 mL |
| Reaction Time | 2 - 8 hours | 5 - 30 minutes |
| Heat Transfer | Poor to moderate | Excellent |
| Safety | Risk of thermal runaway | Inherently safer |
| Typical Yield | 75-85% | 85-95% |
Conclusion and Future Perspectives in 3,4 Dichloro 3 ,5 Dimethylbenzophenone Research
Summary of Key Research Findings and Methodological Contributions
A comprehensive review of scientific databases reveals no significant research findings or specific methodological contributions related to 3,4-Dichloro-3',5'-dimethylbenzophenone. The primary available information is limited to its identification and commercial availability. ambeed.com
Identification of Unexplored Research Frontiers and Challenges
The primary challenge and unexplored frontier is the fundamental characterization of this compound. Future research would need to address:
Synthesis and Optimization: Developing and documenting efficient, high-yield synthetic routes.
Spectroscopic and Structural Analysis: Detailed characterization using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction to understand its structural and electronic properties.
Physicochemical Properties: Determination of properties such as melting point, boiling point, solubility, and stability.
Reactivity Studies: Investigating its behavior in various chemical reactions to understand its potential as a building block in organic synthesis.
Biological Screening: Evaluating its bioactivity, including potential toxicological, pharmacological, or pesticidal effects.
Potential for Further Methodological Advancements and Interdisciplinary Integration
Once fundamental data is established, research could progress toward more advanced and interdisciplinary areas. Methodological advancements could involve the use of computational chemistry to predict its properties and reactivity, guiding experimental work. Interdisciplinary integration could explore its potential in:
Materials Science: Investigating its photophysical properties for applications in polymers or electronic materials.
Medicinal Chemistry: Using it as a scaffold for the synthesis of new potential therapeutic agents, a common application for benzophenone (B1666685) derivatives.
Agrochemical Science: Screening for potential herbicidal or insecticidal activity, given the presence of dichlorinated aromatic rings, a feature in some active compounds.
Broader Implications for Organic Chemistry and Related Scientific Disciplines
While specific implications for this compound are currently speculative, the study of such specifically substituted aromatic ketones can contribute to a broader understanding of structure-property relationships. Research into this and similar under-characterized molecules can enrich the toolbox of synthetic chemists and material scientists, potentially leading to the discovery of novel functionalities and applications. The complete absence of data for this compound highlights the vast number of known chemical structures that remain to be explored, each holding the potential for new scientific discoveries.
Q & A
Q. What are the recommended synthetic routes for 3,4-Dichloro-3',5'-dimethylbenzophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via halogen substitution or Friedel-Crafts acylation. For halogen substitution, start with a pre-functionalized benzophenone derivative (e.g., 3',5'-dimethylbenzophenone) and introduce chlorine atoms using reagents like Cl₂/FeCl₃ under controlled temperatures (40–60°C). Catalytic carbonylation using Pd catalysts (e.g., Pd(PPh₃)₄) in CO atmosphere may improve regioselectivity . Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., dichloromethane vs. DMF) to balance reactivity and side-product formation.
Q. How should researchers characterize the spectral properties of this compound to confirm its structure?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm), with chlorine substituents causing deshielding. FT-IR can confirm carbonyl stretches (~1660 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ or EI ionization ensures molecular ion ([M+H]⁺) matches the theoretical mass (244.72 g/mol). Cross-reference with computational NMR predictions (e.g., DFT using Gaussian) to resolve ambiguities .
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
- Methodological Answer : Employ LC-MS/MS with a C18 column and methanol/water gradient for separation. Use MRM transitions specific to the molecular ion (e.g., m/z 245 → 209 for Cl loss). For GC-MS, derivatize with BSTFA to enhance volatility and detect fragments via EI mode. Validate methods using spike-recovery experiments in matrices like soil or water, with detection limits ≤1 ppb .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. Perform variable-temperature NMR to identify dynamic processes. Validate computational models (e.g., DFT with B3LYP/6-311+G(d,p)) by comparing Boltzmann-weighted averaged spectra against experimental data. Collaborate with crystallography teams to obtain X-ray structures for definitive conformation analysis .
Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing Cl with F or adjusting methyl positions). Test bioactivity in in vitro assays (e.g., enzyme inhibition using cytochrome P450 isoforms) and correlate results with molecular docking (AutoDock Vina) to identify key binding interactions. Use QSAR models to predict toxicity endpoints (e.g., LD₅₀) based on electronic (Hammett σ) and steric parameters .
Q. How can reaction kinetics be systematically studied for halogen exchange reactions involving this compound?
- Methodological Answer : Design a solvent-polarity gradient (e.g., toluene to DMSO) to assess nucleophilic substitution rates. Use stopped-flow UV-Vis to monitor real-time kinetics at λ = 270 nm (aromatic transition). Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡) from Arrhenius plots. Compare with DFT-calculated transition states to validate mechanistic pathways .
Q. What methodologies are recommended for assessing environmental degradation pathways?
- Methodological Answer : Conduct photolytic degradation under simulated sunlight (Xe lamp, λ > 290 nm) and analyze products via LC-HRMS. For microbial degradation, use OECD 301B tests with activated sludge and track metabolite formation (e.g., chlorinated benzoic acids). Isotope labeling (¹³C) can trace carbon fate in mineralization studies .
Q. How should crystallography challenges (e.g., poor crystal growth) be addressed for this compound?
- Methodological Answer : Optimize crystal growth via slow evaporation in mixed solvents (e.g., hexane/ethyl acetate). For disordered structures, collect high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) and refine using SHELXL with twin-law corrections. Employ Hirshfeld surface analysis to interpret weak intermolecular interactions (e.g., C-Cl⋯π contacts) .
Q. What approaches ensure data validity when conflicting toxicity results arise across studies?
- Methodological Answer : Replicate assays using standardized protocols (e.g., OECD 423 for acute toxicity). Perform meta-analysis of existing data to identify confounding variables (e.g., solvent carriers in cell assays). Use transcriptomics (RNA-seq) to uncover off-target effects and validate via CRISPR knockouts. Cross-reference with EPA’s CompTox Dashboard for mechanistic insights .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
